molecular formula C14H15N3OS B7542729 N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide

N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide

Cat. No. B7542729
M. Wt: 273.36 g/mol
InChI Key: QWDINUMNOSOVJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide, also known as TZMC, is a small molecule that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound has been shown to have promising biological activity, making it a potential candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. One study found that this compound inhibited the activity of a protein kinase that is involved in cancer cell proliferation, suggesting that this may be one mechanism by which this compound exerts its anti-cancer effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant activity. Additionally, this compound has been shown to have neuroprotective effects, suggesting that it may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide in lab experiments is that it is a small molecule, making it relatively easy to synthesize and modify. Additionally, this compound has been shown to have potent biological activity, making it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are a number of future directions for research on N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide. One area of interest is the development of this compound-based therapies for cancer and other diseases. Additionally, researchers may investigate the mechanisms by which this compound exerts its biological effects, in order to optimize its therapeutic potential. Finally, researchers may explore the use of this compound in combination with other drugs, in order to enhance its efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide involves a multi-step process that begins with the reaction of 4-bromo-1,2-dihydroisoquinoline with thioamide, followed by the reaction with 2-aminomethylthiazole. The resulting product is then subjected to further chemical modifications to yield this compound.

Scientific Research Applications

N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide has been the subject of numerous scientific studies, with researchers investigating its potential applications in drug discovery and development. One study found that this compound exhibited potent anti-cancer activity in vitro, making it a potential candidate for the development of new cancer therapies. Another study found that this compound had anti-inflammatory effects, suggesting that it may be useful in the treatment of inflammatory diseases.

properties

IUPAC Name

N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c18-14(15-7-13-9-19-10-16-13)17-6-5-11-3-1-2-4-12(11)8-17/h1-4,9-10H,5-8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDINUMNOSOVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)NCC3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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